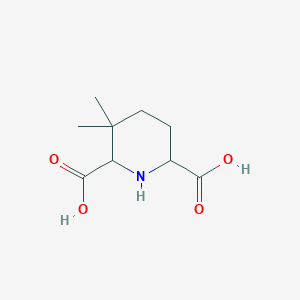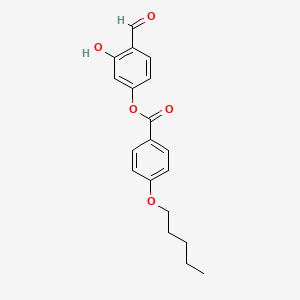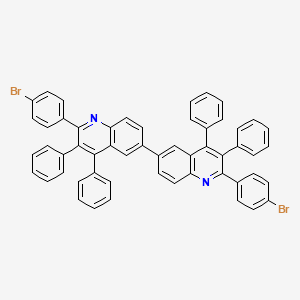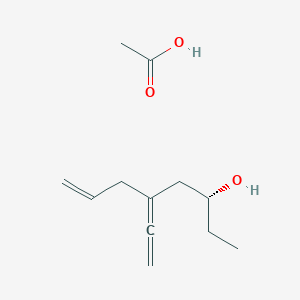
3,3-Dimethylpiperidine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylpiperidine-2,6-dicarboxylic acid: is a heterocyclic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the piperidine ring, along with two methyl groups at the 3 position. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethylglutaric acid with ammonia or primary amines can lead to the formation of the desired piperidine derivative. Another method involves the use of Diels-Alder reactions followed by subsequent functional group transformations to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to develop new drugs based on its structure .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it valuable in material science .
Mécanisme D'action
The mechanism of action of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can influence various biochemical pathways, including enzymatic reactions and signal transduction processes. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
Piperidine-2,6-dicarboxylic acid: Lacks the methyl groups at the 3 position, resulting in different chemical properties and reactivity.
Dimethylpiperidine-2,6-dicarboxylate: An ester derivative with different solubility and reactivity compared to the acid form.
Pyridine-2,6-dicarboxylic acid: Contains a pyridine ring instead of a piperidine ring, leading to distinct electronic and steric effects.
Uniqueness: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is unique due to the presence of two methyl groups at the 3 position, which influence its chemical reactivity and physical properties. This structural feature allows for specific interactions in both synthetic and biological applications, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
774479-36-6 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3,3-dimethylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2)4-3-5(7(11)12)10-6(9)8(13)14/h5-6,10H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
ZMGOJFHCWFDVNB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(NC1C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)


![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)

![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)

![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)

![4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14218157.png)
![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
